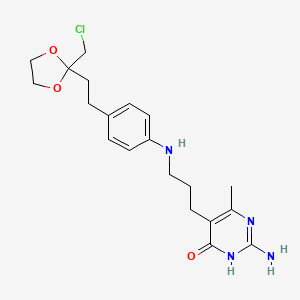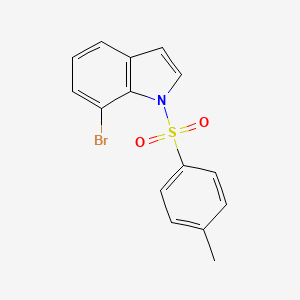
Cyclooctanone, 2-(tetrahydro-2(1H)-pyrimidinylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(tetrahydropyrimidin-2(1H)-ylidene)cyclooctanone is a heterocyclic compound that features a tetrahydropyrimidine ring fused to a cyclooctanone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tetrahydropyrimidin-2(1H)-ylidene)cyclooctanone typically involves the cyclization of unsaturated acyclic amides or ureas. One common method is the intramolecular cyclization of urea derivatives. For example, polyfunctional trans-tetrahydropyrimidinones can be synthesized through the intramolecular cyclization of urea derivatives, followed by fluorination of the obtained product . The diastereoselectivity of this reaction is influenced by the substituent at the allylic position.
Industrial Production Methods
While specific industrial production methods for 2-(tetrahydropyrimidin-2(1H)-ylidene)cyclooctanone are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2-(tetrahydropyrimidin-2(1H)-ylidene)cyclooctanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the tetrahydropyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrogenated forms of the compound.
科学的研究の応用
2-(tetrahydropyrimidin-2(1H)-ylidene)cyclooctanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of tubulin and norepinephrine functions.
Industry: It is used in the development of new materials with unique structural properties.
作用機序
The mechanism of action of 2-(tetrahydropyrimidin-2(1H)-ylidene)cyclooctanone involves its interaction with molecular targets such as tubulin and norepinephrine. By inhibiting these targets, the compound can exert various biological effects, including antimicrobial and anticoagulant activities . The specific pathways involved include the disruption of microtubule formation and modulation of neurotransmitter release.
類似化合物との比較
Similar Compounds
Tetrahydropyrimidin-2(1H)-one derivatives: These compounds share the tetrahydropyrimidine core and exhibit similar biological activities.
Cyclooctanone derivatives: Compounds with a cyclooctanone structure may have comparable chemical reactivity and applications.
Uniqueness
2-(tetrahydropyrimidin-2(1H)-ylidene)cyclooctanone is unique due to its fused ring structure, which combines the properties of both tetrahydropyrimidine and cyclooctanone. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
108816-11-1 |
|---|---|
分子式 |
C12H20N2O |
分子量 |
208.30 g/mol |
IUPAC名 |
2-(1,3-diazinan-2-ylidene)cyclooctan-1-one |
InChI |
InChI=1S/C12H20N2O/c15-11-7-4-2-1-3-6-10(11)12-13-8-5-9-14-12/h13-14H,1-9H2 |
InChIキー |
YUIHFQWBXFLSKH-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(=O)C(=C2NCCCN2)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-3-ol](/img/structure/B12907673.png)


